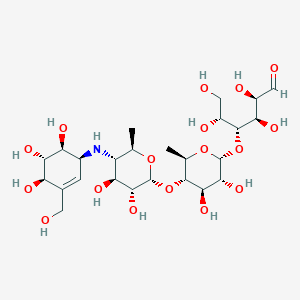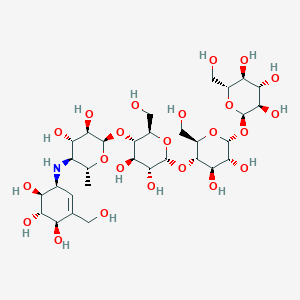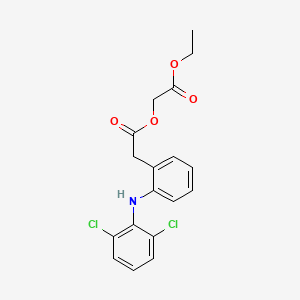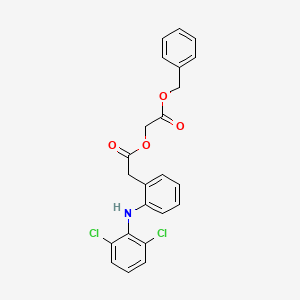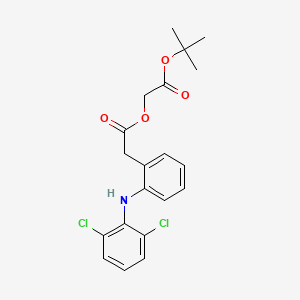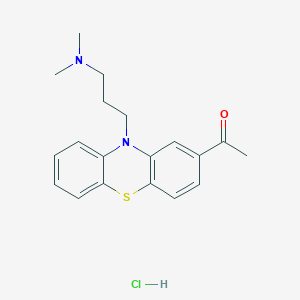
Chlorure de dimère d'alcène de citalopram
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citalopram Alkene Dimer Chloride: is a chemical compound that is an impurity formed during the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant medications, Citalopram and Escitalopram . Its chemical formula is C40H41ClF2N4O and it has a molecular weight of 667.23 g/mol . This compound is significant in scientific research due to its presence as a potential contaminant in the production of these widely used drugs.
Applications De Recherche Scientifique
Citalopram Alkene Dimer Chloride has several scientific research applications, including:
Analytical Methods for Detection: Research efforts have been directed towards developing reliable methods to identify and quantify Citalopram Alkene Dimer Chloride in Citalopram samples.
Impact on Citalopram Quality: The presence of Citalopram Alkene Dimer Chloride can potentially affect the quality and efficacy of the final Citalopram medication.
Removal During Synthesis: Since Citalopram Alkene Dimer Chloride is an unwanted byproduct, research efforts have focused on optimizing Citalopram synthesis processes to minimize its formation.
Mécanisme D'action
Target of Action
Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft, thereby regulating serotonergic transmission in the central nervous system .
Mode of Action
Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin, making it the most selective SSRI towards serotonin reuptake inhibition . It has a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
Citalopram’s action primarily affects the serotonin signaling pathway . It has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These are two novel and putative mechanisms of citalopram-induced platelet inhibition .
Pharmacokinetics
After oral administration, citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1–4 hours and a plasma half-life of approximately 35 hours . It is highly lipophilic, resulting in high bioavailability (approximately 80%) after oral administration . Approximately 12–23% of orally dosed citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces .
Result of Action
Citalopram’s action results in the potentiation of serotonergic activity in the central nervous system, which is presumed to be related to its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonin signaling. This mechanism is thought to contribute to citalopram’s antidepressant effects .
Analyse Biochimique
Biochemical Properties
It is known that Citalopram, from which the dimer is derived, inhibits the serotonin transporter (5-HTT) in the brain, leading to increased serotonin levels
Cellular Effects
Studies on Citalopram have shown that it can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . It would be reasonable to hypothesize that Citalopram Alkene Dimer Chloride might have similar effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
The parent compound, Citalopram, is known to exert its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter . This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Metabolic Pathways
The metabolic pathways involving Citalopram Alkene Dimer Chloride are not well-characterized. Citalopram is known to be metabolized in the liver primarily by enzymes CYP2C19, CYP3A4, and CYP2D6 .
Subcellular Localization
Given that Citalopram is known to act at the synaptic cleft in neurons , it is possible that Citalopram Alkene Dimer Chloride might also be found in this subcellular location.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Citalopram Alkene Dimer Chloride is formed as an impurity during the synthesis of Citalopram and Escitalopram. The exact mechanism of dimerization is not reported, but it is likely initiated by the double bonds (alkenes) within the citalopram molecules undergoing a [2+2] cycloaddition reaction, forming the cyclobutane ring. The reaction conditions typically involve the presence of chloride ions (Cl-) which suggests the compound exists as a salt.
Industrial Production Methods: In industrial settings, the synthesis of Citalopram involves multiple steps, including the formation of intermediates and the final product. During these processes, impurities such as Citalopram Alkene Dimer Chloride can form. Research efforts have focused on optimizing synthesis processes to minimize the formation of this impurity, which can involve modifying reaction conditions or introducing purification steps to remove the impurity before the final Citalopram product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: Citalopram Alkene Dimer Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, potentially altering the structure of the compound.
Substitution: Substitution reactions can take place, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving Citalopram Alkene Dimer Chloride typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve various nucleophiles or electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Citalopram Alkene Dimer Chloride is unique due to its formation as an impurity during the synthesis of Citalopram and Escitalopram. Similar compounds include:
Citalopram: The parent compound, a selective serotonin reuptake inhibitor (SSRI) used to treat depression.
Escitalopram: The S-enantiomer of Citalopram, also used as an SSRI.
Other Impurities: Various other impurities can form during the synthesis of Citalopram and Escitalopram, each with its own unique structure and properties.
Citalopram Alkene Dimer Chloride stands out due to its specific dimerization process and the formation of a cyclobutane ring, which is not commonly observed in other impurities.
Propriétés
Numéro CAS |
1370643-27-8 |
|---|---|
Formule moléculaire |
C40H41ClF2N4O |
Poids moléculaire |
667.23 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


